N1,N1-Dimethylbenzene-1,2-diamine N1,N1-Dimethylbenzene-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 2836-03-5
VCID: VC1625224
InChI: InChI=1S/C8H12N2/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3
SMILES: CN(C)C1=CC=CC=C1N
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol

N1,N1-Dimethylbenzene-1,2-diamine

CAS No.: 2836-03-5

Cat. No.: VC1625224

Molecular Formula: C8H12N2

Molecular Weight: 136.19 g/mol

* For research use only. Not for human or veterinary use.

N1,N1-Dimethylbenzene-1,2-diamine - 2836-03-5

Specification

CAS No. 2836-03-5
Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
IUPAC Name 2-N,2-N-dimethylbenzene-1,2-diamine
Standard InChI InChI=1S/C8H12N2/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3
Standard InChI Key HJXIRCMNJLIHQR-UHFFFAOYSA-N
SMILES CN(C)C1=CC=CC=C1N
Canonical SMILES CN(C)C1=CC=CC=C1N
Boiling Point 218.0 °C

Introduction

Chemical Identity and Structure

N1,N1-Dimethylbenzene-1,2-diamine is an organic compound characterized by a benzene ring with two amino groups in the 1,2-positions (ortho configuration), with one amino group bearing two methyl substituents. The compound has several recognized synonyms in scientific literature.

Basic Identification

ParameterInformation
CAS Number2836-03-5
Molecular FormulaC₈H₁₂N₂
Molecular Weight136.19 g/mol
IUPAC Name2-N,2-N-dimethylbenzene-1,2-diamine
EC Number835-853-5
DSSTox Substance IDDTXSID7062663

Common Synonyms

The compound is known by several alternate names in scientific and commercial contexts:

  • 2-Amino-N,N-dimethylaniline

  • N,N-Dimethyl-1,2-benzenediamine

  • N,N-Dimethylortho-phenylenediamine

  • o-Aminodimethylaniline

  • N,N-Dimethyl-o-phenylenediamine

  • (2-aminophenyl)dimethylamine

  • N,N-Dimethyl-1,2-phenylenediamine

Structural Representations

The molecular structure can be represented through various chemical notations:

  • SMILES: CN(C)C1=CC=CC=C1N

  • InChI: InChI=1S/C8H12N2/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3

  • InChIKey: HJXIRCMNJLIHQR-UHFFFAOYSA-N

Physical and Chemical Properties

N1,N1-Dimethylbenzene-1,2-diamine possesses distinctive physical and chemical properties that influence its handling, applications, and reactivity.

Physical Properties

PropertyValue
Physical StateLiquid at room temperature
AppearanceNot specifically described but confirmed as liquid
Density1.0±0.1 g/cm³
Boiling Point229.9±23.0 °C at 760 mmHg
Melting PointNot available in sources
Flash Point82.3±17.7 °C
Index of Refraction1.607
Molar Refractivity44.8±0.3 cm³
Acidity coefficient (pKa)7.19±0.18 (Predicted)

Chemical Reactivity

The compound features both primary and tertiary amino groups, providing sites for diverse chemical reactions. The primary amino group (-NH₂) can participate in typical amine reactions including nucleophilic substitutions, acylations, and condensations. The tertiary dimethylamino group (-N(CH₃)₂) contributes to the electron-donating properties of the molecule, influencing its reactivity in aromatic substitution reactions and its utility in dye synthesis.

The presence of the two amino groups in ortho position creates a unique electronic environment that affects the compound's chemical behavior and makes it particularly useful in certain applications, especially as an intermediate in producing complex organic compounds .

Synthesis and Manufacture

While the search results provide limited information on specific synthesis routes for N1,N1-Dimethylbenzene-1,2-diamine, it can generally be produced through controlled methylation of ortho-phenylenediamine or through reduction of appropriately substituted nitro compounds. The commercial production of this compound typically involves multi-step synthetic processes optimized for yield and purity.

Applications and Uses

N1,N1-Dimethylbenzene-1,2-diamine serves various functions across chemical and industrial applications, with particular importance in dye manufacturing and as a chemical intermediate.

Industrial Applications

  • Intermediate in the preparation of aniline dyes

  • Used to synthesize polyamide resins

  • Production of ion exchange resins

  • Serves as a reducing agent in photochemical reactions

Research Applications

Recent studies have investigated N1,N1-Dimethylbenzene-1,2-diamine derivatives for pharmaceutical applications, particularly as potential antimalarial compounds. A study on pyrimidine derivatives incorporated this structural moiety and evaluated its activity against Plasmodium falciparum through molecular docking studies .

Several derivatives showed promising binding interactions with the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme, a crucial target for antimalarial drugs. The compounds demonstrated favorable binding energies in the range of -7.5 to -8.9 kcal/mol, indicating potential applications in antimalarial drug development .

CompoundStructureBinding Energy (kcal/mol)Key Interactions
Compound 253-(2-amino-6-(pyridin-4-yl)pyrimidin-4-yl)-4-chloro-N1,N1-dimethylbenzene-1,2-diamine-8.3Ser108 (H-Bond), Ser111 (H-Bond)
Compound 263-(2-amino-6-(pyridin-4-yl)pyrimidin-4-yl)-4-bromo-N1,N1-dimethylbenzene-1,2-diamine-8.2Ile164 (H-Bond), Leu40 (Halogen)
Compound 273-(2-amino-6-(pyridin-4-yl)pyrimidin-4-yl)-4-iodo-N1,N1-dimethylbenzene-1,2-diamine-8.2Ile164 (H-Bond), Ser167 (Halogen)
Classification ParameterDetails
Signal WordWarning/Danger
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
H300: Fatal if swallowed (in some classifications)
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P280: Wear protective gloves/protective clothing/eye protection/face protection
Adductm/zPredicted CCS (Ų)
[M+H]+137.10733127.9
[M+Na]+159.08927139.8
[M+NH4]+154.13387137.4
[M+K]+175.06321133.7
[M-H]-135.09277132.1
[M+Na-2H]-157.07472135.9
[M]+136.09950130.7
[M]-136.10060130.7

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator